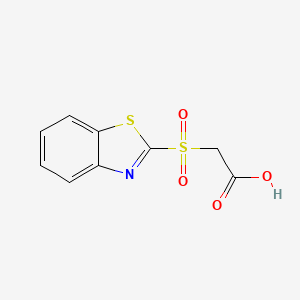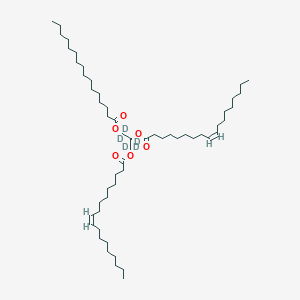
DTS(FBTTh2)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
DTS(FBTTh2)2 can be synthesized via a self-assembly method in solution . The high level of intermolecular organization in the single crystals facilitates migration of charges, relative to solution-processed films .
Industrial Production Methods
The industrial production of this compound involves solution processing and thermal annealing treatment to enhance the crystallinity of the device film . This process enables higher device performances to be achieved .
化学反应分析
Types of Reactions
DTS(FBTTh2)2 undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include diiodooctane (DIO) and other solvents like chloroform and chlorobenzene . Thermal annealing is a common condition used to enhance the crystallinity of the device film .
Major Products Formed
The major products formed from these reactions are highly-efficient solar cells with enhanced crystallinity and performance .
科学研究应用
DTS(FBTTh2)2 has a wide range of scientific research applications, including:
Chemistry: Used as a donor molecule in organic photovoltaics (OPVs) and bulk-heterojunction solar cells.
Biology: Investigated for its potential use in biological sensors and devices.
Industry: Used in the fabrication of field-effect transistors and photodetectors.
作用机制
DTS(FBTTh2)2 exerts its effects through its semiconducting properties. It forms a donor-acceptor system with acceptor molecules such as perylene diimide and fullerenes . The charge carrier dynamics involve the generation of free charges and the formation of interfacial charge transfer states .
相似化合物的比较
Similar Compounds
Perylene Diimide: Used as an acceptor molecule in bulk-heterojunction solar cells.
PC71BM: A fullerene-based electron acceptor used in organic photovoltaics.
P(NDI2OD-T2): Used in blend films with DTS(FBTTh2)2 for improved optoelectrical properties.
Uniqueness
This compound is unique due to its low band-gap and high efficiency in solution-processed bulk heterojunction solar cells . Its ability to form highly crystalline films through thermal annealing further enhances its performance .
属性
分子式 |
C64H72F2N4S8Si |
|---|---|
分子量 |
1219.9 g/mol |
IUPAC 名称 |
4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C64H72F2N4S8Si/c1-7-13-17-19-23-41-25-27-49(71-41)51-31-29-47(73-51)43-33-45(65)57(61-59(43)67-77-69-61)53-35-55-63(75-53)64-56(79(55,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-54(76-64)58-46(66)34-44(60-62(58)70-78-68-60)48-30-32-52(74-48)50-28-26-42(72-50)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
InChI 键 |
LNMKMESEJYZMDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Si]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)




